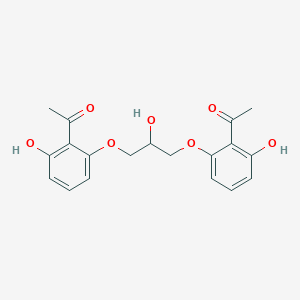

1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol

Description

Properties

IUPAC Name |

1-[2-[3-(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropoxy]-6-hydroxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O7/c1-11(20)18-14(23)5-3-7-16(18)25-9-13(22)10-26-17-8-4-6-15(24)19(17)12(2)21/h3-8,13,22-24H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOPAUDVYRHXDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1OCC(COC2=CC=CC(=C2C(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167163 | |

| Record name | Acetophenone, 2',2'''-(2-hydroxytrimethylenedioxy)bis(6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16150-44-0 | |

| Record name | 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16150-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(2-acetyl-3-hydroxyphenoxy) propan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016150440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 2',2'''-(2-hydroxytrimethylenedioxy)bis(6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-[(2-hydroxypropane-1,3-diyl)bis[oxy(6-hydroxy-2,1-phenylene)]]bisethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS(2-ACETYL-3-HYDROXYPHENOXY) PROPAN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU5XA8NUP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol: Properties, Synthesis, and Pharmaceutical Context

Abstract: This technical guide provides a comprehensive overview of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol (CAS No: 16150-44-0), a significant chemical intermediate and a known related compound to the pharmaceutical agent Sodium Cromoglycate. This document details its fundamental physicochemical properties, outlines a detailed synthesis protocol, and discusses its potential biological relevance in the context of drug development and quality control. Designed for researchers, medicinal chemists, and professionals in pharmaceutical sciences, this guide consolidates available technical data to serve as a foundational resource for further investigation and application.

Introduction and Pharmaceutical Significance

This compound is a complex organic molecule characterized by a central 2-propanol backbone linked via ether bonds to two 2-acetyl-3-hydroxyphenol moieties.[1] In the pharmaceutical industry, it is primarily recognized as Cromolyn USP Related Compound A , a process-related impurity in the synthesis of Sodium Cromoglycate (also known as Cromolyn Sodium).[2][3][4] Sodium Cromoglycate is a well-established mast cell stabilizer used in the prophylactic treatment of allergic conditions such as asthma and allergic rhinitis.[5]

The presence and control of impurities like this compound are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[5] Therefore, a thorough understanding of its basic properties, synthesis, and characterization is essential for quality control (QC) applications, analytical method development, and regulatory filings.[2] Structurally, the molecule's phenolic hydroxyl and acetyl groups suggest potential for antioxidant activity and the formation of metal complexes, though its specific biological activities have not been extensively reported.[1]

Physicochemical and Toxicological Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, analysis, and formulation. The presence of multiple hydroxyl and carbonyl groups contributes to its polarity and potential for hydrogen bonding.[1]

| Property | Value | Source(s) |

| CAS Number | 16150-44-0 | [1] |

| Molecular Formula | C₁₉H₂₀O₇ | [1] |

| Molecular Weight | 360.36 g/mol | |

| IUPAC Name | 1-[2-[3-(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropoxy]-6-hydroxyphenyl]ethanone | [6] |

| Appearance | Off-White Powder | [7] |

| Melting Point | 168 °C | |

| Boiling Point | 574.4 ± 45.0 °C (Predicted) | |

| Density | 1.321 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in polar solvents like Isopropyl Alcohol (IPA). | |

| Toxicity | LD₅₀ (mouse, intraperitoneal): 825 mg/kg |

Note: Some physical properties are computationally predicted and should be confirmed experimentally.

Synthesis and Mechanism

The primary route for synthesizing this compound involves the condensation of two key precursors: 2,6-Dihydroxyacetophenone and Epichlorohydrin . This reaction is an example of a Williamson ether synthesis, where the phenoxide ions of the dihydroxyacetophenone act as nucleophiles, attacking the electrophilic carbon atoms of the epichlorohydrin linker.

A Finnish patent describes an improved process that utilizes potassium hydrogen carbonate as the base, which is noted to enhance reaction yield and product quality.[8] The reaction is typically performed in a high-boiling point solvent and may be facilitated by a phase-transfer catalyst.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the methodology described in patent FI108129B.[8]

Materials:

-

2,6-Dihydroxyacetophenone

-

Epichlorohydrin

-

Potassium Hydrogen Carbonate (KHCO₃)

-

Tetrabutylammonium bromide (Phase Transfer Catalyst)

-

n-Butanol (Solvent)

-

Hydrochloric Acid (30% solution)

-

Tap Water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 10 g of 2,6-dihydroxyacetophenone, 3.42 g of potassium hydrogen carbonate, 3.1 ml of epichlorohydrin, and 0.5 g of tetrabutylammonium bromide in 40 ml of n-butanol.

-

Heating: Heat the reaction mixture to 100 °C with continuous stirring. Maintain this temperature for approximately 7.5 hours.

-

Scientific Rationale: The elevated temperature is necessary to overcome the activation energy for the nucleophilic substitution reaction. n-Butanol is selected as a solvent due to its high boiling point, which is suitable for the reaction temperature, and its ability to dissolve the reactants. The phase transfer catalyst helps shuttle the phenoxide anions from the solid base surface into the organic phase to react with epichlorohydrin.

-

-

Work-up: After the reaction is complete, cool the mixture to 90-100 °C. Add 15 ml of tap water and 1.1 g of 30% hydrochloric acid.

-

Self-Validation: The addition of acid neutralizes any remaining potassium hydrogen carbonate, quenching the reaction. This step is crucial to prevent further side reactions during product isolation.

-

-

Phase Separation: Stir the mixture for 15 minutes, then allow the layers to separate. Remove the aqueous layer.

-

Crystallization and Isolation: Warm the remaining organic layer to its boiling point and then allow it to cool slowly to room temperature. The product will crystallize out of the solution.

-

Purification: Collect the solid product by filtration and wash with a minimal amount of cold ethanol or ether to remove residual solvent and impurities. Dry the product under vacuum. The reported yield from this method is approximately 65.8%.[8]

Spectroscopic Characterization (Anticipated)

-

¹H NMR: Expected signals would include aromatic protons on the substituted benzene rings, a multiplet for the methine proton on the C2 of the propanol backbone (CH-OH), multiplets for the methylene protons (CH₂) adjacent to the ether linkages, singlets for the acetyl methyl groups (CH₃), and exchangeable singlets for the phenolic and alcoholic hydroxyl groups (OH).

-

¹³C NMR: Carbonyl carbons of the acetyl groups would appear significantly downfield (~200 ppm). Aromatic carbons would resonate in the 110-160 ppm range, with carbons attached to oxygen appearing more downfield. Signals for the propanol backbone carbons would be expected in the 60-80 ppm range.

-

FT-IR: Key absorption bands would include a broad O-H stretch (~3400-3200 cm⁻¹) from the hydroxyl groups, a sharp C=O stretch (~1650 cm⁻¹) from the acetyl ketones, C-O ether stretches (~1250-1050 cm⁻¹), and various C=C stretches from the aromatic rings (~1600-1450 cm⁻¹).

Biological Activity and Mechanism of Action (Inferred)

Direct pharmacological studies on this compound are not available in peer-reviewed literature. However, its identity as a key intermediate and related compound to Sodium Cromoglycate allows for an inferred biological context.

Sodium Cromoglycate functions as a mast cell stabilizer .[5] It inhibits the degranulation of mast cells upon exposure to allergens, thereby preventing the release of histamine and other inflammatory mediators that cause allergic symptoms.[9] The precise mechanism is not fully elucidated but is thought to involve the inhibition of calcium influx into the mast cell, a critical step for degranulation.[10]

Given that this compound is a structural precursor to the final dimeric chromone structure of Cromoglycate, it is unlikely to possess the same mast cell stabilizing activity. The fully formed chromone rings are essential for the therapeutic effect. However, as a phenolic compound, it may possess general antioxidant properties. The impact of its presence as an impurity on the overall biological effect of the Cromolyn API would need to be assessed during drug development.

Sources

- 1. CAS 16150-44-0: 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propa… [cymitquimica.com]

- 2. Cromolyn USP Related Compound A | 16150-44-0 | SynZeal [synzeal.com]

- 3. thepurechem.com [thepurechem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. veeprho.com [veeprho.com]

- 6. This compound [lgcstandards.com]

- 7. Cromolyn Related Compound A (1,3-Bis(2-acetyl-3-hydroxyphe… [cymitquimica.com]

- 8. FI108129B - Improved process for the preparation of 1,3-bis (2-acetyl-3-hydroxyphenoxy) -2-hydroxypropane - Google Patents [patents.google.com]

- 9. Characterization of impurities in sodium cromoglycate drug substance and eye drops using LC-ESI-ion trap MS and LC-ESI-QTOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Structure, Synthesis, and Analysis of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol (CAS No. 16150-44-0), a molecule of significant interest in the pharmaceutical industry. Primarily known as Cromolyn Related Compound A, it is a key process impurity and reference standard in the manufacturing of Cromolyn Sodium, an established mast cell stabilizer. This document delineates the molecule's structural characteristics, physicochemical properties, and elucidates its stereochemical complexity. A detailed, field-proven protocol for its synthesis via a Williamson ether reaction is presented, with a focus on the causal chemistry behind the procedural steps. Furthermore, this guide outlines modern analytical methodologies, particularly High-Performance Liquid Chromatography (HPLC), for its identification and quantification as a critical component of quality control in drug substance and product manufacturing. The content is structured to provide researchers and drug development professionals with the foundational knowledge and practical insights required to work with this compound.

Chemical Identity and Physicochemical Properties

This compound is a symmetrically substituted aromatic diether. The core structure consists of a central 2-propanol unit linking two 2-acetyl-3-hydroxyphenoxy moieties via ether bonds at the 1 and 3 positions of the propanol backbone.[1][2] Its identity is unequivocally established by its CAS registry number, 16150-44-0.[1][2]

The molecular structure imparts a combination of hydrophilic and lipophilic characteristics. The two phenolic hydroxyl groups and the central secondary alcohol group contribute to its polarity and ability to act as hydrogen bond donors.[1] Conversely, the two benzene rings and acetyl groups increase its lipophilicity. This amphiphilic nature governs its solubility and chromatographic behavior.

Molecular Structure

The chemical structure of this compound is systematically built.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 16150-44-0 | [1][2][3] |

| Molecular Formula | C₁₉H₂₀O₇ | [1][3] |

| Molecular Weight | 360.36 g/mol | [2] |

| Appearance | Pale Beige to Light Beige Solid / Off-White Powder | [3] |

| IUPAC Name | 1-[2-[3-(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropoxy]-6-hydroxyphenyl]ethanone | [4] |

| Synonyms | Cromolyn Related Compound A; 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropane | [2] |

| LD₅₀ (mouse, intraperitoneal) | 825 mg/kg | [5] |

Structural Elucidation via Spectroscopic Analysis

While publicly available, peer-reviewed spectra for this specific molecule are scarce, its structure allows for a confident prediction of its key spectroscopic features. This theoretical analysis is fundamental for researchers aiming to confirm its identity in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex but highly informative.

-

Aromatic Protons (approx. 6.5-7.5 ppm): Each of the two benzene rings contains three protons, which would appear as a complex multiplet pattern characteristic of 1,2,3-trisubstitution.

-

Phenolic Hydroxyl Protons (~9-10 ppm): The two acidic phenolic -OH protons are expected to appear as broad singlets, significantly downfield. Their chemical shift can be concentration-dependent and they are D₂O exchangeable.

-

Propanol Backbone Protons (approx. 3.8-4.5 ppm): The central methine proton (-CH(OH)-) would likely appear as a multiplet. The four methylene protons (-O-CH₂-) adjacent to the chiral center are diastereotopic and would present as two distinct sets of complex multiplets.

-

Secondary Alcohol Proton (~3-5 ppm): The -OH proton on the propanol backbone would appear as a doublet (or a broad singlet), which is also D₂O exchangeable.

-

Acetyl Methyl Protons (~2.5 ppm): The six protons from the two equivalent methyl ketone groups (-COCH₃) would give rise to a sharp singlet, integrating to 6H.

-

-

¹³C NMR: The carbon spectrum would confirm the presence of all 19 carbons.

-

Carbonyl Carbons (~195-205 ppm): The two ketone carbons are expected in the far downfield region.

-

Aromatic Carbons (~110-160 ppm): Twelve distinct signals for the aromatic carbons are expected, with the oxygen-substituted carbons appearing further downfield.

-

Propanol Backbone Carbons (~60-80 ppm): The methylene carbons (-CH₂-O-) and the central methine carbon (-CH(OH)-) would be found in this region.

-

Methyl Carbons (~25-30 ppm): The two equivalent acetyl methyl carbons would appear as a single signal in the upfield region.

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups:

-

O-H Stretching (3500-3200 cm⁻¹): A broad band is expected in this region, corresponding to the hydrogen-bonded phenolic and alcoholic hydroxyl groups.

-

C-H Stretching (Aromatic & Aliphatic, 3100-2850 cm⁻¹): Sharp peaks for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹) will be present.

-

C=O Stretching (1650-1630 cm⁻¹): A strong, sharp absorption band is expected for the acetyl carbonyl groups. The position is shifted to a lower wavenumber due to intramolecular hydrogen bonding with the adjacent phenolic hydroxyl group.

-

C=C Stretching (Aromatic, 1600-1450 cm⁻¹): Several bands in this region will confirm the presence of the benzene rings.

-

C-O Stretching (1260-1000 cm⁻¹): Strong bands corresponding to the aryl-ether and alcohol C-O bonds will be prominent.

Synthesis and Purification

The most logical and industrially relevant synthetic route to this compound is through a Williamson ether synthesis.[6][7][8] This reaction involves the coupling of two equivalents of a phenol with a dielectrophile, such as epichlorohydrin or 1,3-dibromo-2-propanol.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative Method)

This protocol is based on established Williamson ether synthesis procedures for analogous bis-phenolic compounds.[6][7][9]

Objective: To synthesize this compound from 2,6-dihydroxyacetophenone and epichlorohydrin.

Materials:

-

2,6-Dihydroxyacetophenone (2.0 equivalents)

-

Epichlorohydrin (1.0 equivalent)

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (2.2 equivalents)

-

Solvent: N,N-Dimethylformamide (DMF) or Acetone

-

Deionized Water

-

Ethyl Acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dihydroxyacetophenone (2.0 eq) and the chosen solvent (e.g., DMF).

-

Base Addition: Add the base (e.g., K₂CO₃, 2.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide nucleophile. Expertise Note: Using a slight excess of base ensures complete deprotonation of the phenolic hydroxyl groups, which is critical for driving the reaction to completion and preventing side reactions.

-

Electrophile Addition: Add epichlorohydrin (1.0 eq) dropwise to the stirred suspension at room temperature. Causality: Slow addition is crucial to control the exothermicity of the reaction and to minimize the formation of polymeric byproducts.

-

Reaction Heating: Heat the reaction mixture to 60-80°C and maintain for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layer sequentially with deionized water and then with brine. Trustworthiness Check: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the subsequent drying step.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., chloroform/hexane) or by column chromatography on silica gel to afford the pure this compound.

Role in Pharmaceutical Analysis and Quality Control

The primary application of this compound is as a qualified reference standard for the quality control of Cromolyn Sodium. Pharmaceutical regulatory bodies require that all impurities in an active pharmaceutical ingredient (API) above a certain threshold (typically 0.1%) be identified, quantified, and controlled.

Impurity Profiling by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity profiling in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[10][11][12] A validated, stability-indicating HPLC method is used to separate Cromolyn Sodium from its process-related impurities and degradation products.

Representative HPLC Method for Impurity Determination

This protocol is a representative method adapted from published procedures for the analysis of Cromolyn Sodium and its related substances.[13][14]

Objective: To quantify Cromolyn Related Compound A in a Cromolyn Sodium drug substance sample.

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Nova-Pak C₈, 3.9 x 150 mm, 5 µm (or equivalent reversed-phase column).

-

Mobile Phase: Methanol / Aqueous Buffer (e.g., 0.04M tetrabutylammonium buffer) (45:55, v/v).[13] The exact buffer and pH should be optimized for ideal separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

Detection Wavelength: 326 nm. Expertise Note: This wavelength is chosen to maximize the detection sensitivity for the impurities, which may have different UV maxima than the main API.[13][14]

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Accurately prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., 30:70 methanol/water).[13] Prepare a series of working standards by serial dilution to establish linearity and a quantitation standard at the specification limit (e.g., 0.15%).

-

Sample Preparation: Accurately weigh and dissolve the Cromolyn Sodium drug substance in the diluent to a known concentration (e.g., 1.0 mg/mL).

-

Chromatographic Run: Inject the blank (diluent), standard solutions, and sample solution onto the HPLC system.

-

Data Analysis: Identify the peak corresponding to Cromolyn Related Compound A in the sample chromatogram by comparing its retention time to that of the reference standard.

-

Quantification: Calculate the amount of the impurity in the sample using the peak area response from the sample and the known concentration and response of the reference standard. The use of a relative response factor (RRF) is common if the UV response of the impurity differs from the API. For this compound, an RRF of 0.58 relative to Cromolyn Sodium has been reported.[13]

Conclusion

This compound is more than a mere molecular curiosity; it is a critical component in the quality control and safety assurance of a globally used pharmaceutical, Cromolyn Sodium. A thorough understanding of its structure, properties, synthesis, and analytical behavior is indispensable for professionals in drug development and manufacturing. This guide has provided a detailed, technically grounded overview, synthesizing foundational chemical principles with practical, field-relevant methodologies to serve as an essential resource for the scientific community.

References

-

Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Investigation. Available at: [Link]

-

Pharmaceutical Impurity Analysis Overview. (n.d.). Agilent Technologies. Available at: [Link]

-

Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Available at: [Link]

-

Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). In-Pharma Technologist. Available at: [Link]

-

Analytical advances in pharmaceutical impurity profiling. (2016). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF CROMOLYN SODIUM AND ITS RELATED SUBSTANCES... (n.d.). Taylor & Francis Online. Available at: [Link]

-

1,3-Bis(2-nitrophenoxy)propan-2-ol. (2011). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Simultaneous Determination of Cromolyn Sodium Combined Dosage Forms Using Isocratic HPLC Method. (2016). Journal of Chromatographic Science. Available at: [Link]

-

The synthesis of 1-phenoxy-3-arylseleno-2-propanol. (2007). ResearchGate. Available at: [Link]

-

HPLC Determination of Cromolyn Sodium (Sodium cromoglycate) on Newcrom BH Column. (n.d.). SIELC Technologies. Available at: [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]

-

Williamson Ether Synthesis. (2025). J&K Scientific LLC. Available at: [Link]

-

Simultaneous Determination of Cromolyn Sodium Combined Dosage Forms Using Isocratic HPLC Method. (2016). PubMed. Available at: [Link]

-

Williamson ether synthesis – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

-

Mechanism of #Williamson #ether #synthesis. (2021). YouTube. Available at: [Link]

-

CAS No : 16150-44-0 | Product Name : 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol. (n.d.). Pharmaffiliates. Available at: [Link]

-

HPLC determination of sodium cromoglycate in pharmaceutical dosage forms. (1994). PubMed. Available at: [Link]

-

Williamson ether synthesis (video). (n.d.). Khan Academy. Available at: [Link]

-

1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-ppropan-2-ol. (n.d.). Chemsrc. Available at: [Link]

- Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane. (n.d.). Google Patents.

-

A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. (2017). ResearchGate. Available at: [Link]

-

(PDF) 1,3-Bis(2-nitrophenoxy)propan-2-ol. (2011). ResearchGate. Available at: [Link]

Sources

- 1. CAS 16150-44-0: 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propa… [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Cromolyn Related Compound A (1,3-Bis(2-acetyl-3-hydroxyphe… [cymitquimica.com]

- 4. This compound [lgcstandards.com]

- 5. CAS#:16150-44-0 | 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-ppropan-2-ol | Chemsrc [chemsrc.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. 1,3-Bis(2-nitrophenoxy)propan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 11. biotech-spain.com [biotech-spain.com]

- 12. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]

- 13. tandfonline.com [tandfonline.com]

- 14. HPLC determination of sodium cromoglycate in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol (Cromolyn Related Compound A)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol, identified by the CAS number 16150-44-0 , is a key chemical intermediate and a critical reference standard in the pharmaceutical industry. While its name is descriptive of its chemical structure, it is most commonly known in regulatory and analytical contexts as Cromolyn Related Compound A . This designation highlights its primary significance as a process impurity and official reference standard for the quality control of Cromolyn Sodium, an established mast cell stabilizer used in the treatment of asthma and allergic rhinitis.[1][2]

This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and its pivotal role in the analytical validation of Cromolyn Sodium. The information presented herein is intended to support researchers and drug development professionals in understanding and utilizing this compound effectively.

Physicochemical Properties

The molecular structure of this compound comprises two substituted phenolic groups linked by a 2-propanol backbone.[3] This structure imparts specific chemical and physical properties that are crucial for its synthesis and analytical separation.

| Property | Value | Source(s) |

| CAS Number | 16150-44-0 | [3] |

| Molecular Formula | C₁₉H₂₀O₇ | [4] |

| Molecular Weight | 360.36 g/mol | [5] |

| IUPAC Name | 1-[2-[3-(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropoxy]-6-hydroxyphenyl]ethanone | [6] |

| Synonyms | Cromolyn Related Compound A, 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropane | [1][7] |

| Appearance | Pale Beige to Light Beige Solid | |

| Melting Point | 168 °C | [8] |

| Boiling Point | 574.4 °C at 760 mmHg | [9] |

| Density | 1.321 g/cm³ | [8] |

Synthesis Pathway and Protocol

This compound is a key intermediate in the synthesis of Cromolyn Sodium. Its production involves the condensation of 2,6-dihydroxyacetophenone with a C3 linker, typically epichlorohydrin. The following diagram and protocol detail a representative synthesis method.

Caption: Synthesis of this compound.

Detailed Synthesis Protocol

The following protocol is based on methods described for the condensation of 2,6-dihydroxyacetophenone with epichlorohydrin.

Materials:

-

2,6-Dihydroxyacetophenone

-

Epichlorohydrin

-

Potassium Hydrogen Carbonate (KHCO₃)

-

n-Butanol (solvent)

-

Tetrabutylammonium bromide (Phase Transfer Catalyst)

-

30% Hydrochloric Acid (HCl)

-

Water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 2,6-dihydroxyacetophenone, potassium hydrogen carbonate, epichlorohydrin, and tetrabutylammonium bromide in n-butanol.

-

Heating: Heat the reaction mixture to 100°C and maintain stirring for approximately 7.5 hours. The use of potassium hydrogen carbonate as the base is crucial for improving reaction yield and product quality.

-

Work-up: After the reaction is complete, cool the mixture to 90-100°C. Add water and 30% hydrochloric acid to the mixture and stir for 15 minutes.

-

Separation: Separate the organic and aqueous layers.

-

Crystallization: Heat the organic layer to its boiling point and then allow it to cool slowly to room temperature to induce crystallization of the product.

-

Isolation: Collect the crystalline product by filtration and wash with a minimal amount of a suitable solvent like ether.

-

Drying: Dry the product to obtain this compound.

Role in Pharmaceutical Analysis: Quality Control of Cromolyn Sodium

The primary and most critical application of this compound is as a certified reference material for the quality control of Cromolyn Sodium drug substance and finished products.[4] Regulatory bodies like the United States Pharmacopeia (USP) require the quantification of related substances and impurities to ensure the safety and efficacy of pharmaceuticals. This compound, referred to as "Impurity 2" in some validated methods, is a potential process impurity in the synthesis of Cromolyn Sodium.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

A validated, stability-indicating HPLC method is essential for separating and quantifying Cromolyn Sodium from its related substances, including this compound. The following protocol outlines a robust isocratic HPLC method for this purpose.[4]

Caption: HPLC workflow for the analysis of Cromolyn Related Compound A.

HPLC System and Conditions:

-

Column: Nova-Pak C8, 3.9 x 150 mm

-

Mobile Phase: Methanol / Buffer (45/55; v/v). The buffer may contain an ion-pairing agent like tetrabutylammonium (TBA) at a concentration of 20 mM.

-

Flow Rate: As per standard column operating procedures.

-

Detection: UV at 326 nm.[4]

-

Temperature: Ambient.

Protocol Steps:

-

Solvent Preparation: The diluent for standards and samples should be a methanol/water mixture (e.g., 30/70 v/v) to ensure the solubility of both the active pharmaceutical ingredient (API) and its impurities.[4]

-

Standard Preparation: Accurately weigh and dissolve a known quantity of this compound (Cromolyn Related Compound A) reference standard in the chosen diluent to prepare a stock solution of known concentration.

-

Sample Preparation: Accurately weigh and dissolve the Cromolyn Sodium drug substance or dilute the drug product to a final concentration of approximately 1 mg/mL using the same diluent.[4]

-

Chromatography: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of the impurity in the sample. It is critical to use a relative response factor (RRF) for accurate quantification. The RRF for this compound relative to Cromolyn Sodium at 326 nm has been determined to be 0.58.[4]

Biological Activity and Significance

There is a lack of specific studies in the public domain detailing the biological activity or toxicological profile of this compound. Its significance is almost exclusively derived from its role as a synthetic precursor and a process-related impurity of Cromolyn Sodium. The control of this and other impurities is a standard part of ensuring the safety and quality of the final drug product, as mandated by regulatory authorities. The biological effects of Cromolyn Sodium itself are well-documented, acting as a mast cell stabilizer by inhibiting the release of histamine and other inflammatory mediators.[2][10]

Conclusion

This compound (CAS 16150-44-0), known as Cromolyn Related Compound A, is a molecule of significant interest to pharmaceutical scientists and drug development professionals. Its importance lies not in its own therapeutic activity, but in its integral role as an intermediate in the synthesis of Cromolyn Sodium and as a critical reference standard for quality control. A thorough understanding of its synthesis, properties, and analytical determination is essential for ensuring the purity, safety, and regulatory compliance of Cromolyn Sodium products. The protocols and data presented in this guide provide a solid foundation for its effective use in a research and development or quality control setting.

References

-

Barnes, M., Mansfield, R., & Thatcher, S. R. (2002). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF CROMOLYN SODIUM AND ITS RELATED SUBSTANCES IN CROMOLYN SODIUM DRUG SUBSTANCE AND CROMOLYN SODIUM INHALATION SOLUTION, 1.0%. Journal of Liquid Chromatography & Related Technologies, 25(10-11), 1721-1745. [Link]

-

Pharmaffiliates. Cromolyn-impurities. [Link]

-

Chemsrc. 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-ppropan-2-ol. [Link]

-

SynZeal. Cromolyn USP Related Compound A. [Link]

-

Alentris Research Pvt. Ltd. Cromolyn USP Related Compound A. [Link]

-

Pharmaffiliates. 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol. [Link]

-

USP. Cromolyn Sodium Nasal Solution. [Link]

-

PubChem. Disodium Cromoglycate. [Link]

-

Patel, M., & Siddiqui, A. H. (2024). Cromolyn Sodium. In StatPearls. StatPearls Publishing. [Link]

- Google Patents. Improved process for the preparation of 1,3-bis (2-acetyl-3-hydroxyphenoxy) -2-hydroxypropane.

-

USP-NF. USP Monographs: Cromolyn Sodium. [Link]

-

National Center for Biotechnology Information. Cromolyn. PubChem Compound Summary for CID 2882. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. jmchemsci.com [jmchemsci.com]

- 3. pharmacopeia.cn [pharmacopeia.cn]

- 4. tandfonline.com [tandfonline.com]

- 5. 16150-44-0 CAS MSDS (CROMOLYN SODIUM RELATED COMPOUND A (25 MG) (1,3-BIS-(2-ACETYL-3-HYDROXYPHENOXY)-2-PROPANOL) (AS)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound [lgcstandards.com]

- 7. CROMOLYN SODIUM RELATED COMPOUND A (25 MG) (1,3-BIS-(2-ACETYL-3-HYDROXYPHENOXY)-2-PROPANOL) (AS) | 16150-44-0 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. CAS#:16150-44-0 | 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-ppropan-2-ol | Chemsrc [chemsrc.com]

- 10. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Data of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol, a significant compound often identified as a related substance in the synthesis of Cromolyn Sodium. This document is structured to offer not just raw data, but a comprehensive interpretation grounded in the principles of spectroscopic analysis. It is designed to be a valuable resource for researchers in pharmaceutical development, quality control, and analytical chemistry, providing the necessary framework for the identification and characterization of this molecule. While raw spectral data is not publicly available in its entirety, this guide synthesizes information from available certificates of analysis and predicts spectral characteristics based on the molecule's structure, offering a robust scientific resource.

Introduction

This compound (CAS No. 16150-44-0) is a key impurity and related compound in the manufacturing of Cromolyn Sodium, a mast cell stabilizer used in the treatment of asthma and allergic rhinitis.[1] Its molecular formula is C₁₉H₂₀O₇, with a molecular weight of approximately 360.36 g/mol .[2] The accurate identification and characterization of such related compounds are critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure.

This guide will delve into the expected spectroscopic data for this compound across several key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The interpretation of this data is crucial for confirming the compound's identity and for the development of validated analytical methods.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound is symmetrical, featuring a central 2-propanol linker connecting two 2-acetyl-3-hydroxyphenoxy moieties. This symmetry, or lack thereof in certain solution-state conformations, will have a direct impact on the resulting spectroscopic data.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. A Certificate of Analysis for a commercially available standard of this compound confirms that its ¹H-NMR spectrum conforms to the expected structure.[3] While the actual spectrum is not provided, we can predict the key signals.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Experimental Protocol (Typical):

-

Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet | 2H | Ar-OH (intramolecular H-bonding with acetyl group) |

| ~7.0 - 7.5 | Multiplet | 6H | Ar-H |

| ~5.0 - 5.5 | Singlet | 1H | Propanol CH -OH |

| ~4.2 - 4.5 | Multiplet | 1H | Propanol CH (OH) |

| ~4.0 - 4.2 | Multiplet | 4H | -O-CH ₂- |

| ~2.5 | Singlet | 6H | -C(O)-CH ₃ |

Interpretation:

-

The downfield signal around 12-13 ppm is characteristic of a phenolic hydroxyl proton that is strongly hydrogen-bonded to the adjacent acetyl carbonyl group.

-

The aromatic protons will appear in the typical aromatic region. The exact splitting pattern will depend on the substitution pattern of the phenyl rings.

-

The methine proton of the propanol backbone bearing the hydroxyl group is expected to be a multiplet due to coupling with the adjacent methylene protons.

-

The methylene protons of the propanol backbone are diastereotopic and will likely appear as a complex multiplet.

-

The sharp singlet at around 2.5 ppm corresponds to the six equivalent protons of the two acetyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Experimental Protocol (Typical):

-

Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data processing is similar to ¹H NMR.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~204 | C =O (acetyl) |

| ~160 | Ar-C -OH |

| ~155 | Ar-C -O- |

| ~115 - 135 | Ar-C H and Ar-C -C(O) |

| ~70 | -O-C H₂- |

| ~68 | C H-OH |

| ~26 | -C(O)-C H₃ |

Interpretation:

-

The carbonyl carbons of the acetyl groups are expected at a significantly downfield chemical shift.

-

The aromatic carbons attached to oxygen atoms will also be in the downfield region.

-

The aliphatic carbons of the propanol linker will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (Typical):

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used.

-

Place a small amount of the solid sample on the ATR crystal.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3500 - 3200 | Broad | O-H stretch (alcohol and phenol) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~1650 | Strong | C=O stretch (acetyl, H-bonded) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O stretch (ether) |

| ~1100 | Strong | C-O stretch (alcohol) |

Interpretation:

-

A broad O-H stretching band is expected due to the presence of both phenolic and alcoholic hydroxyl groups, which will be involved in hydrogen bonding.

-

A strong carbonyl absorption at a relatively low wavenumber (around 1650 cm⁻¹) is indicative of a ketone that is part of a conjugated system and is also involved in intramolecular hydrogen bonding.

-

The presence of both aromatic and aliphatic C-H stretches will be evident.

-

Strong absorptions corresponding to the C-O stretching of the ether and alcohol functionalities will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A Certificate of Analysis confirms the structure of this compound by mass spectrometry.[3]

Experimental Protocol (Typical):

-

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum.

Predicted Mass Spectrometry Data:

| m/z | Ion |

| 361.13 | [M+H]⁺ |

| 383.11 | [M+Na]⁺ |

| 359.11 | [M-H]⁻ |

Interpretation:

-

In positive ion mode, the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ are expected to be prominent.

-

In negative ion mode, the deprotonated molecule [M-H]⁻ will likely be observed due to the acidic phenolic protons.

-

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of C₁₉H₂₀O₇.

-

Fragmentation of the molecule would likely involve cleavage of the ether linkages and loss of the acetyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

Experimental Protocol (Typical):

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol).

-

Record the absorbance spectrum over a range of approximately 200-400 nm.

Predicted UV-Vis Data:

-

Due to the presence of the substituted benzene rings with acetyl and hydroxyl groups, strong absorption bands are expected in the UV region.

-

Likely λmax values would be in the range of 250-280 nm and potentially a longer wavelength shoulder or peak around 320-340 nm, corresponding to π→π* and n→π* transitions of the aromatic and carbonyl chromophores.

Synthesis Pathway

A plausible synthetic route to this compound involves the reaction of 2',6'-dihydroxyacetophenone with a suitable three-carbon dielectrophile, such as epichlorohydrin or 1,3-dichloropropan-2-ol, under basic conditions.

Sources

Introduction

In the landscape of pharmaceutical development and manufacturing, the rigorous identification and control of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Cromolyn Sodium, a well-established mast cell stabilizer, is no exception. This technical guide provides a comprehensive overview of Cromolyn Related Compound A , a key process-related impurity and synthetic precursor to Cromolyn Sodium.

This document is intended for researchers, analytical scientists, and drug development professionals. It delves into the core physical and chemical properties of Cromolyn Related Compound A, its synthesis, analytical detection methodologies, and its significance in the quality control of Cromolyn Sodium. The insights provided herein are synthesized from publicly available data, pharmacopeial standards, and scientific literature to support robust analytical method development, validation, and impurity profiling.

Chemical Identity and Structure

Cromolyn Related Compound A is formally identified by the United States Pharmacopeia (USP) and other regulatory bodies. Its chemical identity is crucial for accurate detection and quantification.

-

IUPAC Name: 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol

-

Synonyms: 1,1'-[(2-Hydroxypropane-1,3-diyl)bis[oxy(6-hydroxy-2,1-phenylene)]]bis[ethanone], Cromolyn USP Related Compound A[3]

-

Molecular Weight: 360.36 g/mol [5]

Molecular Structure:

Caption: Chemical Structure of Cromolyn Related Compound A.

Physicochemical Properties

Understanding the physicochemical properties of an impurity is fundamental for developing appropriate analytical methods, and for predicting its behavior during manufacturing and storage. While comprehensive experimental data for Cromolyn Related Compound A is not extensively published, available information from supplier data and predictive models are summarized below.

| Property | Value / Description | Source(s) |

| Appearance | Off-White Powder | [4] |

| Molecular Formula | C₁₉H₂₀O₇ | [3][4] |

| Molecular Weight | 360.36 g/mol | [5] |

| Melting Point | 168 °C | [6] |

| Boiling Point (Predicted) | 574.4 °C at 760 mmHg | [6] |

| Density (Predicted) | 1.321 g/cm³ | [6] |

| Flash Point (Predicted) | 205.3 °C | [6] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [7] |

| Storage Conditions | Long-term storage at 2-8°C is recommended. Shipped at ambient temperature. | [7][8] |

Expert Insight: The phenolic hydroxyl groups and the central hydroxyl group contribute to its polarity and potential for hydrogen bonding, influencing its solubility in polar organic solvents like DMSO.[3] Its relatively high predicted boiling and flash points suggest low volatility under standard laboratory conditions. The specified storage condition at 2-8°C is critical to prevent potential degradation over time, a standard precaution for phenolic compounds which can be susceptible to oxidation.

Synthesis and Formation

Cromolyn Related Compound A is not a degradation product but a key intermediate in the synthesis of Cromolyn Sodium. Its presence in the final API is indicative of an incomplete reaction or inefficient purification. The primary synthesis route involves the condensation of 2,6-dihydroxyacetophenone with a C3 linker, epichlorohydrin, under alkaline conditions.

Synthesis Pathway:

Caption: Synthesis of Cromolyn Sodium via Cromolyn Related Compound A.

Causality Behind Experimental Choices: The use of alkaline conditions is essential to deprotonate the phenolic hydroxyl groups of 2,6-dihydroxyacetophenone, rendering them nucleophilic for the subsequent attack on the electrophilic carbons of epichlorohydrin. The stoichiometry (2 equivalents of the phenol to 1 equivalent of the linker) is designed to favor the formation of the desired bis-adduct, Compound A. Inadequate control of stoichiometry or reaction conditions can lead to the formation of other related impurities. The subsequent steps involve a base-catalyzed cyclization with diethyl oxalate to form the chromone rings, followed by hydrolysis of the resulting ester to yield the final dicarboxylic acid salt, Cromolyn Sodium.[3]

Spectroscopic and Chromatographic Profile

Definitive characterization of Cromolyn Related Compound A relies on a combination of spectroscopic and chromatographic techniques. While full, interpreted spectra are not publicly available, Certificates of Analysis for reference standards confirm that identity is verified using NMR, Mass Spectrometry, and IR spectroscopy.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra are expected to be complex but would show characteristic signals for the aromatic protons, the acetyl methyl protons, and the protons of the 2-hydroxypropane linker.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of 360.36 g/mol . The fragmentation pattern would provide further structural elucidation, likely showing losses related to the acetyl groups and cleavage of the ether linkages.

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. Expected characteristic absorption bands would include a broad O-H stretch for the hydroxyl groups, C=O stretching for the acetyl ketones, and C-O stretching for the ether linkages, as well as absorptions characteristic of the substituted benzene rings.

Note: Detailed, publicly available spectral data (chemical shifts, peak assignments, fragmentation patterns) for Cromolyn Related Compound A is limited. Researchers should generate this data in-house using a certified reference standard for definitive identification.

Analytical Methodology: A Validated HPLC Approach

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of Cromolyn Sodium and its related substances, including Compound A. Several stability-indicating HPLC methods have been developed and validated.[8][9][10] The following protocol is a synthesized, robust method based on published literature.

Workflow for HPLC Analysis:

Caption: Workflow for the HPLC analysis of Cromolyn Related Compound A.

Detailed Protocol:

-

Instrumentation: A standard HPLC system with a UV detector is required.

-

Chromatographic Conditions:

-

Column: Nova-Pak C8, 3.9 x 150 mm, or equivalent.[7][8] A C8 column is often chosen over a C18 for this analysis because Cromolyn Sodium is highly polar, while its impurities are more hydrophobic; the C8 provides a balanced retention profile for all components.

-

Mobile Phase: A mixture of Methanol and an aqueous buffer (e.g., phosphate buffer) in a ratio of approximately 45:55 (v/v).[7][8] The exact pH and buffer concentration should be optimized to achieve baseline separation.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Column Temperature: Ambient.

-

Detection Wavelength: 326 nm. This wavelength is chosen to maximize the detection of both Cromolyn and its related substances.[8][10]

-

Injection Volume: 20 µL.[10]

-

-

Preparation of Solutions:

-

Diluent: A mixture of methanol and water is suitable.

-

Standard Solution: Prepare a solution of Cromolyn Related Compound A certified reference standard in the diluent at a known concentration (e.g., 0.01 mg/mL).

-

Sample Solution: Prepare a solution of the Cromolyn Sodium drug substance or product to be tested at a higher concentration (e.g., 1.0 mg/mL) to ensure the detection of impurities at low levels (e.g., 0.1%).[8]

-

-

System Suitability: Before analysis, inject the standard solution multiple times to ensure the system is performing adequately. Key parameters include peak symmetry, theoretical plates, and reproducibility of retention time and peak area (RSD ≤ 2.0%).

-

Analysis and Calculation: Inject the standard and sample solutions. Identify the Cromolyn Related Compound A peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the percentage of Compound A in the sample using the external standard method, comparing the peak area response of the impurity in the sample to the peak area response of the known concentration standard.

Trustworthiness and Self-Validation: This method is based on validated, stability-indicating assays published in peer-reviewed journals.[8][9][10] Forced degradation studies in these publications have shown that the method is selective and can resolve the API from its impurities and degradation products.[10] The limit of quantitation (LOQ) is typically demonstrated to be around 0.05%, meeting regulatory requirements for impurity analysis.[10]

Biological Significance

As Cromolyn Related Compound A is a process impurity, its presence in the final drug product must be strictly controlled. There is no publicly available data on the specific biological activity or toxicological profile of Cromolyn Related Compound A itself. In the absence of such data, and in accordance with regulatory guidelines (e.g., ICH Q3A), any unspecified impurity above the identification threshold requires characterization. The primary concern for drug development professionals is not its potential efficacy, but its potential toxicity. Given that it is a synthetic precursor, it lacks the specific chromone-2-carboxylic acid moieties that are essential for the mast cell stabilizing activity of Cromolyn. Therefore, it is presumed to be inactive as a mast cell stabilizer.

Expert Insight: The focus for this compound is on control, not therapeutic effect. The regulatory expectation is to minimize its presence to the lowest feasible level. The established HPLC methods provide the necessary sensitivity and selectivity to achieve this control.

Conclusion

Cromolyn Related Compound A, or 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol, is a critical molecule in the context of Cromolyn Sodium production. As a key synthetic intermediate, its effective control is a direct measure of the efficiency and robustness of the manufacturing process. This guide has consolidated the available chemical, physical, and analytical information for this compound. While a comprehensive toxicological and biological profile is not publicly available, the well-characterized analytical methods provide the necessary tools for its reliable detection and quantification, ensuring the final drug product meets the stringent quality and safety standards required by regulatory authorities.

References

- Mansfield, R., Huang, J., Thatcher, S., Miller, R. B., & Davis, C. W. (1999). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF CROMOLYN SODIUM AND ITS RELATED SUBSTANCES IN CROMOLYN SODIUM DRUG SUBSTANCE AND CROMOLyn SODIUM INHALATION SOLUTION, 1.0%.

- Mansfield, R. A., Huang, J., Thatcher, S. R., Miller, R. B., & Davis, C. W. (2003). Development and validation of a stability-indicating HPLC method for the determination of cromolyn sodium and its related substances in cromolyn sodium drug substance and cromolyn sodium inhalation solution, 1.0%. Journal of pharmaceutical and biomedical analysis, 31(2), 377-389.

-

Dr. Ashavin. (n.d.). DRAFT CERTIFICATE OF ANALYSIS - Cromolyn Related Compound A. Retrieved from [Link]

- Barnes, M., Mansfield, R., & Thatcher, S. (2002). THE SELECTION OF AN ION PAIRING REAGENT FOR DEVELOPING AND VALIDATING A STABILITY-INDICATING HPLC METHOD FOR CROMOLYN SODIUM AND ITS KNOWN IMPURITIES.

-

Pharmaffiliates. (n.d.). Cromolyn Related Compound A (1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Cromolyn-impurities. Retrieved from [Link]

-

PubChem. (n.d.). Cromolyn. Retrieved from [Link]

-

SynZeal. (n.d.). Cromolyn USP Related Compound A | 16150-44-0. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:16150-44-0 | 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-ppropan-2-ol. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 16150-44-0 | Product Name : 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol. Retrieved from [Link]

-

Supporting Information for One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones. (n.d.). Retrieved from [Link]

-

NIST. (n.d.). 1-Phenoxypropan-2-ol. In NIST Chemistry WebBook. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). propan-2-ol H-1 proton nmr spectrum. Retrieved from [Link]

- Runyon, S. P., et al. (2013). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Journal of medicinal chemistry, 56(4), 1873-1885.

-

NIST. (n.d.). 2-Propanone, 1-(acetyloxy)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Propen-1-ol, 3-phenyl-, propanoate. Retrieved from [Link]

Sources

- 1. Cromolyn USP Related Compound A | 16150-44-0 | SynZeal [synzeal.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CAS 16150-44-0: 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propa… [cymitquimica.com]

- 4. Cromolyn Related Compound A (1,3-Bis(2-acetyl-3-hydroxyphe… [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF CROMOLYN SODIUM AND ITS RELATED SUBSTANCES IN CROMOLYN SODIUM DRUG SUBSTANCE AND CROMOLYN SODIUM INHALATION SOLUTION, 1.0% | Semantic Scholar [semanticscholar.org]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

A Technical Guide to the Predicted Biological Activity of 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Inferred Potential

In the landscape of drug discovery, the journey of a compound from synthesis to clinical application is often guided by its structural lineage. 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propanol (CAS No. 16150-44-0) is a molecule that, while not extensively characterized in biological literature, presents a compelling case for investigation based on its chemical architecture and its identity as "Cromolyn Related Compound A".[1][2][3] Cromolyn is a well-established mast cell stabilizer used in the management of asthma and allergic rhinitis. This association, coupled with the compound's core structure built from two 2-hydroxyacetophenone units, provides a strong rationale for predicting its biological activities.[4][5]

This guide eschews a conventional template to instead build a logical, hypothesis-driven exploration of this molecule's potential. We will dissect its structural components, infer its likely biological functions based on robust data from analogous compounds, and provide actionable experimental frameworks for validation. The narrative is constructed not as a statement of established fact, but as a senior scientist's perspective on a promising yet unexplored chemical entity.

Section 1: Molecular Profile and Physicochemical Rationale

The structure of this compound is key to its predicted function. It is a symmetrical molecule featuring a central 2-hydroxypropanol linker connecting two 2-acetyl-3-hydroxyphenoxy moieties. This unique arrangement dictates its physicochemical properties, which in turn govern its interaction with biological systems.

The presence of two phenolic hydroxyl groups is arguably the most significant feature, suggesting a high potential for antioxidant activity through hydrogen donation and radical scavenging.[1][4] These groups, along with the central hydroxyl group on the propanol bridge, also offer sites for hydrogen bonding, potentially increasing solubility in polar environments and facilitating interactions with protein active sites.[1] Conversely, the acetyl groups and benzene rings contribute to the molecule's lipophilicity, which may enhance its ability to permeate cellular membranes.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16150-44-0 | [1][3][6] |

| Molecular Formula | C₁₉H₂₀O₇ | [1][2][7] |

| Molecular Weight | 360.36 g/mol | [7][8] |

| Common Synonyms | Cromolyn Related Compound A, 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropane | [1][2][9] |

| Appearance | Off-White Powder | [2] |

| Key Structural Features | Phenolic Hydroxyls, Acetyl Groups, Ether Linkages, Central Secondary Alcohol | [1] |

Section 2: Predicted Biological Activities & Experimental Validation

The true potential of this molecule lies in the activities suggested by its 2-hydroxyacetophenone framework. Derivatives of this parent compound are known to possess a wide array of biological effects.[4][5][10] This section outlines the most probable activities and provides detailed protocols for their empirical validation.

Antioxidant Activity

Mechanistic Hypothesis: The phenolic hydroxyl groups are prime candidates for radical scavenging. In the presence of free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, the molecule is predicted to donate a hydrogen atom, thereby neutralizing the radical and terminating the oxidative chain reaction. This is a hallmark activity of phenolic compounds.[4][11]

Experimental Workflow: DPPH Radical Scavenging Assay

The following workflow outlines the standard procedure for quantifying antioxidant potential.

Caption: Workflow for the DPPH antioxidant assay.

Protocol 1: DPPH Radical Scavenging Assay This protocol is adapted from methodologies used for evaluating chalcones derived from 2-hydroxyacetophenone.[11][12]

-

Reagent Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.

-

Prepare a 1 mg/mL stock solution of Ascorbic Acid in methanol as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of various concentrations of the test compound (e.g., 10, 25, 50, 100, 250 µg/mL) prepared by diluting the stock solution with methanol. Do the same for the ascorbic acid control.

-

For the blank control, add 100 µL of methanol instead of the test compound.

-

Shake the plate gently and incubate at room temperature for 30 minutes in the dark.

-

-

Data Acquisition & Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Plot the % inhibition against the concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

-

Antimicrobial Activity

Mechanistic Hypothesis: Hydroxyacetophenone derivatives are well-documented antimicrobial agents.[4][10] The combination of hydrophilic hydroxyl groups and lipophilic aromatic rings in this compound may allow it to disrupt the integrity of bacterial and fungal cell membranes, leading to cell death.

Experimental Workflow: Broth Microdilution for MIC Determination

This workflow details the process of finding the Minimum Inhibitory Concentration (MIC), a gold standard for quantifying antimicrobial potency.

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay This protocol is based on standard methods for evaluating novel antimicrobial agents.[10][13]

-

Microorganism & Media Preparation:

-

Use standard strains such as Escherichia coli (ATCC 25922), Staphylococcus aureus (ATCC 25923), and Candida albicans (ATCC 10231).[10]

-

Prepare a bacterial/fungal suspension in sterile saline, adjusted to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.

-

-

Assay Plate Preparation:

-

Dispense 50 µL of broth into each well of a 96-well microplate.

-

Add 50 µL of the test compound stock solution (e.g., 2048 µg/mL in broth with 2% DMSO) to the first well.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).

-

Incubate the plate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a growth indicator like resazurin.

-

Anticancer Activity

Mechanistic Hypothesis: Structurally related compounds, such as chalcones and other phenoxy-propanol derivatives, have demonstrated significant anticancer activity, often by inducing apoptosis (programmed cell death).[14][15][16] It is hypothesized that this compound could selectively induce apoptosis in cancer cells by modulating key signaling pathways, such as those involving caspases or the Bcl-2 family of proteins.

Hypothetical Signaling Pathway: Induction of Apoptosis

This diagram illustrates a potential mechanism where the compound could trigger the intrinsic apoptotic pathway.

Caption: Hypothetical intrinsic apoptosis pathway modulated by the compound.

Protocol 3: MTT Cell Viability Assay This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[17]

-

Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer) and a non-cancerous control cell line (e.g., normal fibroblasts) in appropriate media supplemented with 10% FBS.

-

Seed the cells into 96-well plates at a density of ~5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Treat the cells with increasing concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).

-

Include wells with untreated cells (vehicle control) and wells with media only (blank).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

-

Data Acquisition and Analysis:

-

Carefully remove the media and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the results to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

-

Section 3: Synopsis and Future Trajectory

This compound stands as a promising candidate for biological investigation. While direct experimental evidence is currently lacking, a robust, predictive analysis based on its structural motifs strongly suggests a multi-faceted therapeutic potential.

Table 2: Summary of Predicted Activities and Validation Strategies

| Predicted Activity | Structural Basis | Primary Validation Assay |

| Antioxidant | Phenolic Hydroxyl Groups | DPPH Radical Scavenging Assay |

| Antimicrobial | Hydroxyacetophenone Moiety | Broth Microdilution (MIC) Assay |

| Anticancer | Phenoxy-propanol & Phenolic Core | MTT Cell Viability Assay |

| Anti-inflammatory | Relation to Cromolyn | Mast Cell Stabilization Assay (Future Work) |

The immediate path forward is clear: a systematic in vitro screening campaign based on the protocols detailed in this guide. Positive results in these primary assays would warrant progression to more complex mechanistic studies, such as investigating the specific apoptotic pathways in cancer cells or exploring anti-inflammatory effects in mast cell models. The structural relationship to Cromolyn, in particular, suggests that anti-inflammatory and anti-allergic applications are a highly logical and compelling avenue for future research.

References

- A Comparative Analysis of 2'-Hydroxyacetophenone and Its Methoxy Derivatives: Properties and Biological Activities. Benchchem.

- CAS 16150-44-0: this compound. CymitQuimica.

- Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids. ACG Publications.

- Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. CORE.

- Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist. PubMed.

- Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone. Journal of Advanced Scientific Research.

- Cromolyn Related Compound A (1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol). USP.

- CAS No : 16150-44-0 | Product Name : 1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol. Pharmaffiliates.

- ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES.

- 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-ppropan-2-ol. Chemsrc.

- This compound. LGC Standards.

- CROMOLYN SODIUM RELATED COMPOUND A (25 MG) (1,3-BIS-(2-ACETYL-3-HYDROXYPHENOXY)-2-PROPANOL) (AS) | 16150-44-0. ChemicalBook.

- Safe and targeted anticancer efficacy of a novel class of antioxidant-conjugated difluoro-diarylidenylpiperidones: Differential cytotoxicity in healthy and cancer cells. PMC - NIH.

- Product information, this compound. P&S Chemicals.

- 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropane | CAS 16150-44-0. Santa Cruz Biotechnology.

- Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. MDPI.

- 16150-44-0(CROMOLYN SODIUM RELATED COMPOUND A (25 MG) (1,3-BIS-(2-ACETYL-3-HYDROXYPHENOXY)-2-PROPANOL) (AS)) Product Description. ChemicalBook.

- Low-Molecular-Weight Gels as Smart Materials for the Enhancement of Antioxidants Activity.

- Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PMC - NIH.

- Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. PMC - NIH.

Sources

- 1. CAS 16150-44-0: 1,3-Bis(2-acetyl-3-hydroxyphenoxy)-2-propa… [cymitquimica.com]

- 2. Cromolyn Related Compound A (1,3-Bis(2-acetyl-3-hydroxyphe… [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. acgpubs.org [acgpubs.org]

- 6. pschemicals.com [pschemicals.com]

- 7. scbt.com [scbt.com]

- 8. 16150-44-0 CAS MSDS (CROMOLYN SODIUM RELATED COMPOUND A (25 MG) (1,3-BIS-(2-ACETYL-3-HYDROXYPHENOXY)-2-PROPANOL) (AS)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]